(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O2 and its molecular weight is 407.489. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Activities
A study by Zhong et al. (2020) explored the synthesis of aryloxyethylamine derivatives, including compounds structurally similar to the requested chemical. These compounds demonstrated potential neuroprotective effects against glutamate-induced cell death in PC12 cells, a model for neuronal damage. The study suggests their applicability in developing new anti-ischemic stroke agents due to their significant protection in both in vitro and in vivo models of acute cerebral ischemia (Zhong et al., 2020).
Spectroscopic Properties in Different Environments
Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds including quinolin-2-yl)(phenyl)methanones, which are structurally related to the requested molecule. The study focused on how different solvents influence these properties, providing insights into the environmental interactions of such compounds, relevant for spectroscopic analysis and potential imaging applications (Al-Ansari, 2016).
Antiproliferative and Cytotoxic Activity
A study by Srikanth et al. (2016) synthesized and screened a series of 2-anilino-3-aroylquinolines for their cytotoxic activity against various human cancer cell lines. These compounds, including variants of quinolin-3-yl)methanone, showed promising antiproliferative activity, particularly against lung cancer and prostate cancer cell lines. Their ability to disrupt tubulin polymerization and induce apoptosis makes them relevant for cancer therapy research (Srikanth et al., 2016).
Antibacterial and Antiviral Applications
The synthesis of a new antimicrobial and antiviral drug candidate structurally similar to the requested compound was reported by Vaksler et al. (2023). The potential antimicrobial and antiviral properties of such compounds, as deduced from molecular docking, highlight their application in drug development for these diseases (Vaksler et al., 2023).
Mechanism of Action
Quinoline derivatives exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . They have a specific mechanism of action, different from antibiotics and other groups of antibacterials .
Safety and Hazards
Future Directions
The future of quinoline derivatives lies in the design and development of new drugs with potential antimicrobial activity . This involves the modification of the structure of existing drug molecules, particularly a basic pharmacologically active structure, by substituting different functional groups that could improve the antimicrobial activity .
Properties
IUPAC Name |
[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-16(17-6-9-19(30-2)10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESZDZLUFFJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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